molecular formula C6BrF13O3 B1271451 1-Bromoperfluoro-2,5,8-trioxanonane CAS No. 330562-45-3

1-Bromoperfluoro-2,5,8-trioxanonane

Cat. No. B1271451
M. Wt: 446.95 g/mol
InChI Key: JPQGQPTZDXLRAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds is a recurring theme in the provided abstracts. For instance, the photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene results in the formation of various brominated and chlorinated products, which upon further dehalogenation yield perfluorinated compounds such as perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene . Another example is the two-step synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene from commercially available hexafluoroacetone, showcasing the electrophilic reactivity of this compound towards different nucleophiles . Additionally, the synthesis of 5-(trifluoromethyl)cyclohexane-1,2,3-trione is achieved in one step using cerium(IV)ammonium nitrate, demonstrating the utility of this compound as a trifluoromethyl building block .

Molecular Structure Analysis

The molecular structures of halogenated compounds are crucial for understanding their reactivity and properties. For example, the crystal structures of various brominated compounds have been determined by X-ray diffraction, revealing details about bond lengths, angles, and overall molecular geometry . The all-cis 1,2,3,4,5,6-hexafluorocyclohexane is another example where the molecular structure is analyzed, showing a facially polarized cyclohexane with a high molecular dipole due to the clustering of electronegative fluorine atoms .

Chemical Reactions Analysis

The reactivity of brominated and fluorinated compounds is influenced by the presence of halogen atoms. The photodissociation dynamics of brominated alcohols are studied using resonance-enhanced multiphoton ionization, providing insights into the C-Br bond dissociation and the role of non-adiabatic curve crossing in these processes . The electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene is also explored, with the formation of substitution products or allylic rearrangement products depending on the nucleophile used .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are often unique due to the presence of highly electronegative halogen atoms. The study of all-cis 1,2,3,4,5,6-hexafluorocyclohexane reveals a molecule with a high dipole moment and unusual electrostatic properties, which could have implications for the design of functional organic molecules or supramolecular chemistry applications . The versatility of 3-bromo-1,1,1-trifluoroacetone as a building block for the synthesis of various trifluoromethylated compounds further highlights the importance of understanding these properties .

Safety And Hazards

1-Bromoperfluoro-2,5,8-trioxanonane may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrF13O3/c7-5(16,17)22-3(12,13)1(8,9)21-2(10,11)4(14,15)23-6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQGQPTZDXLRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrF13O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375113
Record name 1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromoperfluoro-2,5,8-trioxanonane

CAS RN

330562-45-3
Record name 1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330562-45-3
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